molecular formula C7H12O2 B061631 (R)-2-methoxycyclohexanone CAS No. 187456-43-5

(R)-2-methoxycyclohexanone

Cat. No. B061631
Key on ui cas rn: 187456-43-5
M. Wt: 128.17 g/mol
InChI Key: JYJURPHZXCLFDX-SSDOTTSWSA-N
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Patent
US06617475B2

Procedure details

Example 1 is repeated, except that isopropanol is used as solvent, 10 mg of hydrocinchonidine are used as modifier and 100 mg of catalyst are used. In addition, 800 mg of Amberlite IRA-900 (strongly basic anion exchanger, activated using NaOH) are added. The yield is 0.36 g of product of 95% purity containing 5% solvent (44%).
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst
Quantity
100 mg
Type
catalyst
Reaction Step Five
Quantity
800 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC[C@@H]1[C@@H]2C[C@@H]([C@H](O)C3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)N=CC=3)N(CC2)C1.[OH-:23].[Na+].[CH:25]([OH:28])(C)C>C[N+](C)(C)C.[Cl-]>[CH3:25][O:28][CH:16]1[CH2:17][CH2:18][CH2:19][CH2:20][C:21]1=[O:23] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10 mg
Type
reactant
Smiles
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solvent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Five
Name
catalyst
Quantity
100 mg
Type
catalyst
Smiles
Step Six
Name
Quantity
800 mg
Type
catalyst
Smiles
C[N+](C)(C)C.[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added

Outcomes

Product
Name
Type
Smiles
COC1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06617475B2

Procedure details

Example 1 is repeated, except that isopropanol is used as solvent, 10 mg of hydrocinchonidine are used as modifier and 100 mg of catalyst are used. In addition, 800 mg of Amberlite IRA-900 (strongly basic anion exchanger, activated using NaOH) are added. The yield is 0.36 g of product of 95% purity containing 5% solvent (44%).
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst
Quantity
100 mg
Type
catalyst
Reaction Step Five
Quantity
800 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC[C@@H]1[C@@H]2C[C@@H]([C@H](O)C3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)N=CC=3)N(CC2)C1.[OH-:23].[Na+].[CH:25]([OH:28])(C)C>C[N+](C)(C)C.[Cl-]>[CH3:25][O:28][CH:16]1[CH2:17][CH2:18][CH2:19][CH2:20][C:21]1=[O:23] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10 mg
Type
reactant
Smiles
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solvent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Five
Name
catalyst
Quantity
100 mg
Type
catalyst
Smiles
Step Six
Name
Quantity
800 mg
Type
catalyst
Smiles
C[N+](C)(C)C.[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added

Outcomes

Product
Name
Type
Smiles
COC1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06617475B2

Procedure details

Example 1 is repeated, except that isopropanol is used as solvent, 10 mg of hydrocinchonidine are used as modifier and 100 mg of catalyst are used. In addition, 800 mg of Amberlite IRA-900 (strongly basic anion exchanger, activated using NaOH) are added. The yield is 0.36 g of product of 95% purity containing 5% solvent (44%).
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst
Quantity
100 mg
Type
catalyst
Reaction Step Five
Quantity
800 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC[C@@H]1[C@@H]2C[C@@H]([C@H](O)C3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)N=CC=3)N(CC2)C1.[OH-:23].[Na+].[CH:25]([OH:28])(C)C>C[N+](C)(C)C.[Cl-]>[CH3:25][O:28][CH:16]1[CH2:17][CH2:18][CH2:19][CH2:20][C:21]1=[O:23] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10 mg
Type
reactant
Smiles
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solvent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Five
Name
catalyst
Quantity
100 mg
Type
catalyst
Smiles
Step Six
Name
Quantity
800 mg
Type
catalyst
Smiles
C[N+](C)(C)C.[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added

Outcomes

Product
Name
Type
Smiles
COC1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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